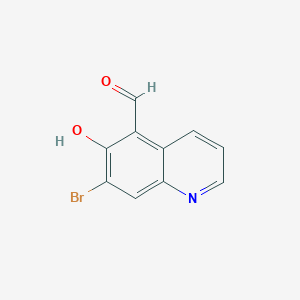

7-Bromo-6-hydroxyquinoline-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO2 |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

7-bromo-6-hydroxyquinoline-5-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-9-6(2-1-3-12-9)7(5-13)10(8)14/h1-5,14H |

InChI Key |

YSUAGAVHJIHZSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N=C1)Br)O)C=O |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization of 7 Bromo 6 Hydroxyquinoline 5 Carbaldehyde and Analogs

High-Resolution Mass Spectrometry and Chromatographic Coupling for Molecular Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for determining the molecular weight and fragmentation patterns of organic molecules, confirming their elemental composition and substructural elements. nih.govnih.gov

For 7-Bromo-6-hydroxyquinoline-5-carbaldehyde (C₁₀H₆BrNO₂), the molecular ion peak in a mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity (M⁺ and M+2) separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₀H₆⁷⁹BrNO₂ is approximately 250.9582 g/mol .

Electron Ionization (EI) GC-MS analysis of related quinoline (B57606) derivatives reveals predictable fragmentation pathways. nih.govmdpi.com The fragmentation of this compound is expected to proceed through several key losses from the molecular ion. A common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 Da) or a neutral carbon monoxide molecule (CO, 28 Da) after rearrangement. mdpi.comlibretexts.org For instance, in the GC-MS analysis of 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde, a fragment corresponding to the loss of CO was observed. mdpi.com Other likely fragmentations include the loss of the bromine radical (•Br, 79/81 Da) and cleavage of the quinoline ring structure itself. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass of Lost Neutral/Radical | Description |

| [M-H]⁺ | 1 Da | Loss of a hydrogen radical |

| [M-CO]⁺˙ | 28 Da | Loss of carbon monoxide from the aldehyde group |

| [M-CHO]⁺ | 29 Da | Loss of the formyl radical |

| [M-Br]⁺ | 79/81 Da | Loss of the bromine radical |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FTIR and Raman techniques, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. Studies on structurally similar compounds, such as 5,7-dihalogenated-8-hydroxyquinolines and other quinoline carboxaldehydes, provide a basis for assigning these vibrational modes. researchgate.netsigmaaldrich.comresearchgate.net

The hydroxyl (-OH) stretching vibration typically appears as a broad band in the 3400-3200 cm⁻¹ region, with its position and shape influenced by hydrogen bonding. Given the proximity of the hydroxyl and aldehyde groups at positions 6 and 5, intramolecular hydrogen bonding is expected, which would shift the O-H stretch to a lower wavenumber. The aldehyde C-H stretch usually appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde is a strong, sharp band typically found around 1700-1680 cm⁻¹. This frequency can also be lowered by conjugation with the aromatic ring and by the intramolecular hydrogen bond.

The quinoline core gives rise to C=C and C=N aromatic stretching vibrations in the 1620-1450 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl group is expected around 1200-1250 cm⁻¹. Finally, the C-Br stretching vibration is anticipated to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. researchgate.net

Table 2: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3400-3200 (broad) | Hydroxyl group stretching, influenced by H-bonding |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=O) | 1700-1680 (strong) | Aldehyde carbonyl stretching |

| ν(C=C), ν(C=N) | 1620-1450 | Quinoline ring stretching vibrations |

| ν(C-O) | 1250-1200 | Phenolic C-O stretching |

| ν(C-Br) | 600-500 | Carbon-Bromine stretching |

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and the skeletal modes of the aromatic ring. researchgate.net Quinoline derivatives are known to produce intense Raman signals due to their highly symmetric molecular structures and chromophoric groups. researchgate.net

For this compound, the most intense Raman bands are expected to arise from the in-plane stretching vibrations of the quinoline ring, typically observed between 1300 cm⁻¹ and 1650 cm⁻¹. researchgate.net Studies on quinoline-7-carboxaldehyde have utilized Density Functional Theory (DFT) calculations to correlate experimental Raman spectra with theoretical predictions, enabling precise vibrational assignments. researchgate.net Such theoretical calculations show that the quinoline ring has characteristic bands, such as the ring breathing mode, which are sensitive to the position and nature of substituents. iaea.org The C=O stretching vibration is also Raman active, though often weaker than in the IR spectrum. The low-frequency region would contain bands corresponding to the C-Br stretching and various bending modes of the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.

The ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton framework of the molecule. Based on data from analogous compounds like 8-hydroxyquinoline-5-carbaldehyde (B1267011) and other substituted quinolines, a detailed spectral assignment can be predicted. mdpi.com

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the phenolic proton, and the four protons on the quinoline ring.

Aldehyde Proton (-CHO): This proton will appear as a singlet far downfield, typically in the range of δ 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group. mdpi.com

Phenolic Proton (-OH): The chemical shift of this proton can vary and its signal may be broad, depending on the solvent and concentration.

Aromatic Protons: The four protons on the quinoline ring (H-2, H-3, H-4, and H-8) will appear in the aromatic region (δ 7.0-9.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) are determined by their position relative to the nitrogen atom and the electron-donating (-OH) and electron-withdrawing (-CHO, -Br) substituents. For example, the H-8 proton, being adjacent to the bromine atom, would likely experience a downfield shift. The H-4 proton, peri to the aldehyde group, would also be significantly deshielded.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

| H-2 | ~8.9 | Doublet of doublets | Influenced by ring nitrogen |

| H-3 | ~7.8 | Doublet of doublets | Coupled to H-2 and H-4 |

| H-4 | ~9.5 | Doublet of doublets | Influenced by ring nitrogen and aldehyde |

| H-8 | ~8.3 | Singlet | Adjacent to Bromine atom |

| -CHO | ~10.1 | Singlet | Aldehyde proton |

| -OH | Variable | Broad singlet | Phenolic proton |

Note: Predicted values are based on data for analogs like 8-hydroxyquinoline-5-carbaldehyde and are subject to substituent effects. mdpi.com

¹³C NMR Spectrum: The ¹³C NMR spectrum will show ten distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon (-CHO): This carbon is the most deshielded and will appear furthest downfield, typically around δ 190-195 ppm. mdpi.com

Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the δ 110-160 ppm range. The carbons directly attached to the electronegative oxygen (C-6) and bromine (C-7) will have their chemical shifts significantly affected. The C-6 carbon bearing the hydroxyl group would be shifted downfield, while the C-7 carbon attached to bromine would have its shift influenced by the heavy atom effect. The carbon of the aldehyde-bearing C-5 would also be clearly identifiable.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) | Notes |

| C-2 | ~149 | Influenced by ring nitrogen |

| C-3 | ~123 | |

| C-4 | ~133 | |

| C-4a | ~138 | Bridgehead carbon |

| C-5 | ~127 | Attached to aldehyde group |

| C-6 | ~158 | Attached to hydroxyl group |

| C-7 | ~115 | Attached to bromine atom |

| C-8 | ~125 | |

| C-8a | ~140 | Bridgehead carbon |

| -CHO | ~192 | Aldehyde carbonyl carbon |

Note: Predicted values are based on data for analogs like 8-hydroxyquinoline-5-carbaldehyde and are subject to substituent effects. mdpi.com

Electronic Absorption and Emission Spectroscopy for Optical Properties

The electronic properties of this compound and its analogs are investigated using electronic absorption and emission spectroscopy, which provide valuable information about their chromophoric and fluorophoric characteristics.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For quinolinecarbaldehydes, the UV-Vis spectrum is influenced by the π-conjugated system of the quinoline ring and the electronic nature of the substituents. The spectra of these compounds typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.neteurjchem.com

The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinoline ring. For instance, the presence of a hydroxyl group (an electron-donating group) and a bromo and carbaldehyde group (electron-withdrawing groups) in this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoline molecule. This is due to the extension of the conjugated system and the intramolecular charge transfer (ICT) character of the electronic transitions.

Studies on related compounds, such as quinoline-7-carboxaldehyde, have shown that the position of the aldehyde group influences the electronic spectrum. researchgate.netnih.gov Theoretical calculations, often performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can complement experimental UV-Vis data by helping to assign the observed electronic transitions and understand the nature of the excited states. eurjchem.com The solvent environment can also significantly affect the UV-Vis spectrum, with polar solvents often leading to shifts in the absorption bands due to solute-solvent interactions. researchgate.net

Table 1: Experimental UV-Vis Absorption Data for a Related Quinolinecarbaldehyde Analog

| Compound | Solvent | λmax (nm) (log ε) | Reference |

|---|---|---|---|

| 8-hydroxyquinoline-5-carbaldehyde | Methanol (B129727) | 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09) | mdpi.com |

This table presents data for a structurally similar compound to illustrate the typical absorption properties of hydroxyquinoline carbaldehydes.

Fluorescence spectroscopy provides insights into the emission properties of molecules after they have been excited by absorbing light. Many quinoline derivatives are known to be fluorescent, and their emission properties are highly dependent on their structure and environment. The fluorescence of quinolinecarbaldehyde systems is often linked to excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT) processes, especially in molecules containing both electron-donating (like a hydroxyl group) and electron-withdrawing (like a carbaldehyde group) substituents. nih.gov

The design of fluorescent probes often utilizes the quinoline scaffold. For example, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde has been developed as a reagent for the sensitive detection of primary amines via fluorescence. acs.org The reaction with an amine forms a Schiff base, leading to a change in the fluorescence properties of the molecule, allowing for quantification.

The fluorescence quantum yield and the position of the emission maximum (Stokes shift) are key parameters determined from fluorescence spectroscopy. researchgate.net These parameters can be influenced by factors such as solvent polarity, pH, and the presence of metal ions, making some quinolinecarbaldehyde derivatives useful as sensors. The study of the fluorescence of this compound and its derivatives would likely reveal interesting photophysical properties stemming from the interplay of its substituents.

Single-Crystal X-ray Diffraction for Definitive Molecular Structures

For quinolinecarbaldehydes and their Schiff base derivatives, single-crystal X-ray diffraction can confirm the planar nature of the quinoline ring system and determine the conformation of the carbaldehyde or imine group relative to the ring. mdpi.comnih.gov Key bond parameters, such as the lengths of the C=O, C=N, and C-Br bonds, can be accurately measured. allen.inck12.orgbyjus.com

In a study of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, the molecular rings were found to be essentially planar. mdpi.com For Schiff base derivatives, the C=N bond length is typically around 1.27-1.28 Å. mdpi.com The formation of intramolecular hydrogen bonds, for instance between the hydroxyl group at C6 and the nitrogen of a Schiff base, can significantly influence the molecular conformation and planarity. nih.gov

Table 2: Selected Bond Lengths from a Representative Quinolinecarbaldehyde Derivative

| Bond | Length (Å) | Compound | Reference |

|---|---|---|---|

| C=N | 1.27 | Schiff base of a quinoline-5-carbaldehyde | mdpi.com |

| C=N | 1.28 | Schiff base of a quinoline-7-carbaldehyde | mdpi.com |

This table provides typical bond lengths for Schiff base derivatives of quinolinecarbaldehydes.

Beyond the individual molecular structure, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. researchgate.net These interactions are crucial in determining the physical properties of the solid material.

In the crystal structures of quinoline derivatives, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature. rsc.orgresearchgate.net These interactions can lead to the formation of dimers or extended one-, two-, or three-dimensional supramolecular architectures. rsc.orgresearchgate.net The centroid-to-centroid distance between stacked quinoline rings is a key parameter used to characterize these interactions, with typical distances being around 3.5-3.6 Å. mdpi.comresearchgate.net

For instance, in the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, the packing is stabilized by parallelly-displaced π-π stacking interactions with a centroid-centroid distance of 3.544 Å. mdpi.com In addition to π-stacking, hydrogen bonds, particularly those involving the hydroxyl group, play a significant role in dictating the crystal packing. The analysis of these non-covalent interactions is essential for understanding the solid-state properties of this compound and for the rational design of new materials with desired crystal packing motifs. nih.govdistantreader.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde |

| 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde |

| Quinoline-7-carboxaldehyde |

| 8-hydroxyquinoline-5-carbaldehyde |

| Uracil |

| Adenosine |

| Caffeine |

Advanced Computational Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the chemical compound This compound . While the synthesis of related quinoline derivatives has been documented, detailed advanced computational and theoretical investigations as specified are not present in the accessible literature for this specific molecule.

Theoretical studies employing methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are crucial for understanding the electronic structure and properties of a molecule. Analyses including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide deep insights into the reactivity, stability, and intermolecular interactions of chemical systems.

Although computational studies have been performed on analogous compounds, such as other halogenated hydroxyquinoline-carbaldehydes, the precise substitution pattern of this compound imparts a unique electronic and steric profile. Extrapolating data from even closely related isomers or derivatives would not provide a scientifically accurate representation of the target molecule and would be speculative.

The absence of specific research into the quantum chemical properties of this compound means that the data required to populate the requested analyses—including HOMO-LUMO energy gaps, electrostatic potential distributions, and orbital interaction energies—is not available. Such studies would require dedicated computational research, which has not yet been published.

Therefore, this article cannot provide the in-depth sections on its quantum chemical calculations, molecular orbital analysis, or electronic property mapping as these investigations have not been conducted and reported in the scientific domain.

Advanced Computational and Theoretical Investigations on 7 Bromo 6 Hydroxyquinoline 5 Carbaldehyde Systems

Conformational Landscape and Energetic Profiling

The conformational flexibility of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde, primarily governed by the rotation of the aldehyde group, is a key determinant of its physical and chemical properties.

Potential Energy Surface Scans for Rotational Isomers and Stable Conformers

Theoretical studies on similar molecules, such as quinoline-7-carboxaldehyde, have utilized potential energy surface (PES) scans to explore the rotational isomers arising from the C-C bond connecting the quinoline (B57606) ring and the carbaldehyde group. researchgate.netnih.gov For this compound, the PES scan would be performed by systematically rotating the dihedral angle of the C-CHO group and calculating the energy at each step.

This analysis is expected to reveal two primary stable conformers, corresponding to the aldehyde oxygen pointing away from or towards the bromine atom at position 7. These conformers would be separated by rotational energy barriers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the 6-hydroxy group and the 5-carbaldehyde group. It is anticipated that the conformer allowing for an intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen would be significantly stabilized. The presence of the bulky bromine atom adjacent to the aldehyde group likely influences the precise rotational angles and the energy barriers between conformers.

Prediction and Correlation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and confirms the molecular structure.

Calculated Vibrational Frequencies (IR, Raman) and UV-Vis Spectra

Theoretical calculations, typically using Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), can predict the vibrational frequencies for this compound. researchgate.netnih.gov These calculations provide a detailed assignment of infrared (IR) and Raman active modes.

Key predicted vibrational modes would include:

O-H stretching: A prominent band from the hydroxyl group, likely broadened and shifted to a lower wavenumber due to intramolecular hydrogen bonding.

C=O stretching: A strong absorption characteristic of the aldehyde carbonyl group.

C-H stretching: Aromatic and aldehydic C-H stretching vibrations.

C=C and C=N stretching: Vibrations associated with the quinoline ring system.

C-Br stretching: A vibration at a lower frequency, characteristic of the carbon-bromine bond.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200-3400 | Medium-Strong, Broad (IR) |

| C-H stretch (aromatic) | 3000-3100 | Medium-Weak |

| C-H stretch (aldehyde) | 2700-2900 | Weak |

| C=O stretch (aldehyde) | 1650-1690 | Strong (IR) |

| C=C/C=N stretch (ring) | 1400-1600 | Multiple, Medium-Strong |

| O-H bend | 1200-1400 | Medium |

| C-Br stretch | 500-650 | Medium-Strong |

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption (UV-Vis) spectrum. researchgate.netnih.gov The predicted spectrum for this compound would show characteristic π→π* and n→π* transitions originating from the conjugated quinoline system and the carbonyl group. The precise wavelengths of maximum absorption (λmax) are sensitive to the electronic effects of the bromo and hydroxyl substituents.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational modeling is a powerful tool for elucidating the complex mechanisms of chemical reactions, including those used to synthesize substituted quinolines.

Computational Modeling of Formylation Transformations and Carbene Insertion Pathways

The synthesis of hydroxyquinoline aldehydes can be achieved through various formylation reactions, and computational studies are key to understanding their regioselectivity. For instance, in the Reimer-Tiemann reaction, which involves the generation of dichlorocarbene (B158193), theoretical models can explain why formylation occurs at a specific position on the quinoline ring. A computational study on the synthesis of the related isomer, 7-bromo-8-hydroxyquinoline-5-carbaldehyde, highlights the use of a carbene insertion pathway. researchgate.net

For this compound, computational modeling could be used to:

Analyze Formylation Selectivity: Calculate the activation energies for carbene addition to different positions of the 7-bromo-6-hydroxyquinoline precursor to predict the most favorable reaction site. The electron-donating hydroxyl group strongly activates the ring towards electrophilic substitution, and computational models can quantify this directing effect in the presence of the deactivating bromo substituent.

Elucidate Carbene Insertion Mechanisms: Model the step-by-step pathway of dichlorocarbene insertion, including the initial cyclopropanation of a C=C bond of the ring, followed by rearrangement and hydrolysis to yield the final aldehyde product. researchgate.net These models help rationalize how the electronic nature of the substituted quinoline guides the reaction to the observed product.

Investigation of Nonlinear Optical (NLO) Properties

Quinoline derivatives are of interest for applications in photonics and optoelectronics due to their potential nonlinear optical (NLO) properties. nih.gov These properties arise from the interaction of the molecule's electron cloud with intense electromagnetic fields, such as those from lasers.

Theoretical calculations are essential for predicting and understanding the NLO response of molecules like this compound. Using DFT methods, it is possible to calculate key NLO parameters, including the first hyperpolarizability (β), which governs the second-order NLO response. nottingham.ac.uknih.gov

The NLO properties of this molecule would stem from its asymmetric electronic structure, featuring:

An electron-donating group (the hydroxyl group).

An electron-withdrawing group (the carbaldehyde group).

A conjugated π-system (the quinoline ring) that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor.

The bromine atom also influences the electronic distribution and can enhance NLO properties. Computational studies on similar donor-acceptor quinolines have shown that they can possess significant first hyperpolarizability values, suggesting their potential for applications like frequency doubling. nottingham.ac.uknih.govresearchgate.net Theoretical calculations would involve optimizing the molecular geometry and then computing the static and dynamic hyperpolarizabilities to evaluate its NLO potential.

Table 2: Key Parameters in Theoretical NLO Investigations of Quinoline Derivatives

| Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | µ | Measures the asymmetry of charge distribution. |

| Linear Polarizability | α | Describes the linear response of the molecule to an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. nottingham.ac.uk |

| Third-Order Nonlinear Susceptibility | χ(3) | Relates to the third-order NLO response, important for applications like optical switching. nih.gov |

Chemical Reactivity and Functionalization Strategies for 7 Bromo 6 Hydroxyquinoline 5 Carbaldehyde

Condensation Reactions for Schiff Base Derivative Synthesis

The carbaldehyde group at the C5 position is a prime site for nucleophilic addition-elimination reactions, most notably with primary amines to form imines, commonly known as Schiff bases. mdpi.com These reactions are typically reversible and can be catalyzed by acid. mdpi.com Schiff bases derived from quinoline (B57606) are significant due to their wide applications in coordination chemistry and biological systems. bendola.comekb.eg

The synthesis of Schiff bases from quinolinecarbaldehydes is generally achieved through a condensation reaction with a primary amine. ekb.eg A common protocol involves refluxing equimolar amounts of the quinolinecarbaldehyde and the chosen primary amine in an alcohol solvent, such as ethanol (B145695) or methanol (B129727). ekb.egnih.gov Often, a few drops of an acid catalyst like glacial acetic acid or hydrochloric acid are added to facilitate the reaction. nih.govacs.org The reaction progress can be monitored, and upon completion, the resulting Schiff base precipitate is typically filtered, washed with a suitable solvent like cold methanol, and dried. nih.govacs.org Recrystallization from a solvent such as ethanol or methanol can be performed for further purification. nih.gov

The characterization of these synthesized Schiff bases relies on a combination of spectroscopic and analytical techniques. mdpi.comnih.gov The formation of the imine bond (–C=N–) is a key feature to confirm.

Table 1: Spectroscopic and Analytical Characterization of Quinoline-derived Schiff Bases

| Technique | Purpose and Typical Findings | References |

| FTIR Spectroscopy | Confirms the formation of the imine by identifying the C=N stretching vibration. This band typically appears in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine is also indicative. | mdpi.comnih.gov |

| NMR Spectroscopy (¹H & ¹³C) | Provides detailed structural information. In ¹H NMR, the appearance of a singlet for the azomethine proton (–CH=N–) is a key indicator. In ¹³C NMR, the signal for the imine carbon (C=N) confirms the structure. | mdpi.comnih.gov |

| Mass Spectrometry (MS/HRMS) | Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. mdpi.comnih.gov The molecular ion peak ([M]⁺) should match the calculated molecular weight of the Schiff base. nih.gov | mdpi.comnih.govnih.gov |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including precise bond lengths, bond angles, and overall molecular conformation. It is used to determine the geometry around the imine bond and the spatial arrangement of the molecular components. | mdpi.comnih.govresearchgate.net |

| Electronic Absorption Spectroscopy (UV-Vis) | Investigates the electronic transitions within the molecule. The formation of the extended conjugated system upon Schiff base formation often leads to characteristic absorption bands. | mdpi.comnih.gov |

The three-dimensional structure and electronic landscape of quinoline-derived Schiff bases are crucial for their function, particularly in metal complexation and biological interactions.

Single-crystal X-ray diffraction studies on related quinolinecarbaldehyde-derived Schiff bases reveal important conformational details. mdpi.com The imine linkage (–C=N–) typically adopts an E configuration. mdpi.com A notable feature is the non-planar relationship between the quinoline ring and the phenyl ring of the amine adduct. These two planar moieties are often aligned nearly perpendicularly to each other, with reported dihedral angles around 78-90°. mdpi.com The bond length of the imine C=N group is typically found to be around 1.27–1.28 Å. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties. bendola.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and the electronic transitions of the molecule. bendola.com For Schiff bases derived from hydroxy-substituted aldehydes, intramolecular hydrogen bonding between the hydroxyl proton and the imine nitrogen can influence the conformation and electronic structure. mdpi.com

Modifications of the Bromo Substituent on the Quinoline Ring

The bromine atom at the C7 position serves as a versatile handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic displacement is generally less facile at this position compared to positions on the heterocyclic ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromo substituent. researchgate.netscilit.com Palladium-catalyzed reactions are particularly prevalent for the functionalization of halogenated quinolines. researchgate.netnih.gov The reactivity of carbon-halogen bonds in these couplings generally follows the order C-I > C-Br >> C-Cl, making bromoquinolines effective substrates. nih.govmdpi.com

Several types of cross-coupling reactions can be applied:

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govmdpi.com It is widely used for creating biaryl structures.

Sonogashira Coupling: This involves the coupling of the bromoquinoline with a terminal alkyne, catalyzed by a combination of palladium and copper complexes, to introduce an alkynyl group. mdpi.com

Negishi Coupling: This method uses an organozinc reagent to couple with the bromoquinoline, catalyzed by a palladium or nickel complex. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) in the presence of a palladium or nickel catalyst. researchgate.netnih.gov

Heck Coupling: This reaction forms a C-C bond by coupling the bromoquinoline with an alkene in the presence of a palladium catalyst. researchgate.net

These reactions offer a modular approach to append various aryl, vinyl, or alkynyl moieties to the quinoline core, significantly expanding the chemical space accessible from the 7-bromo precursor.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Bromoquinolines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | References |

| Suzuki-Miyaura | Organoboron compound (R-B(OH)₂) | Pd(0) or Pd(II) complex + Base | C-C (sp²-sp²) | nih.govmdpi.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex + Cu(I) salt + Base | C-C (sp²-sp) | mdpi.com |

| Negishi | Organozinc compound (R-ZnX) | Pd(0) or Ni(0) complex | C-C (sp²-sp², sp²-sp³) | nih.gov |

| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) complex + Base | C-C (sp²-sp²) | researchgate.net |

| Kumada | Grignard Reagent (R-MgX) | Pd or Ni complex | C-C (sp²-sp², sp²-sp³) | researchgate.netnih.gov |

Nucleophilic aromatic substitution (SNAr) reactions on the quinoline ring system are highly dependent on the position of the leaving group. Halogens at the C2 and C4 positions, which are ortho and para to the ring nitrogen, are activated towards nucleophilic attack and undergo substitution readily. quimicaorganica.org Conversely, halogens on the carbocyclic (benzene) ring, such as the bromine at C7, are significantly less reactive towards direct SNAr.

For displacement to occur at the C7 position, strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate are typically required. Without such activation, the reaction is generally unfavorable. While halogen displacement reactions are common in general chemistry, where a more reactive halogen displaces a less reactive one, the direct nucleophilic displacement of bromine on an unactivated benzene (B151609) ring of a quinoline by common nucleophiles is not a primary synthetic route. savemyexams.com Cross-coupling reactions remain the more versatile and widely employed strategy for the functionalization of the C7-bromo group. researchgate.netscilit.com

Transformations of the Carbaldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, and the carbaldehyde at the C5 position of the title compound can undergo a variety of transformations.

Key reactions include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (quinoline-5-carboxylic acid) using common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (quinoline-5-methanol). This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).

Carbon-Carbon Bond Formation: Besides Schiff base formation, the aldehyde can participate in other C-C bond-forming reactions. These include the Wittig reaction to form alkenes, Grignard reactions to form secondary alcohols, and aldol-type condensation reactions. These transformations provide pathways to extend the carbon framework at the C5 position.

The ability to selectively transform the aldehyde, in conjunction with modifications at the bromo- and hydroxy- positions, underscores the utility of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde as a versatile building block in the synthesis of complex heterocyclic systems.

Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group at the C5 position is a prime site for chemical modification through reduction and oxidation.

Reduction: The aldehyde can be readily reduced to a primary alcohol, yielding 7-Bromo-5-(hydroxymethyl)quinolin-6-ol. This transformation can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) are typically effective for this purpose, selectively reducing the aldehyde without affecting the quinoline ring or the bromo and hydroxyl substituents. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be employed, although care must be taken to avoid over-reduction or side reactions.

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 7-Bromo-6-hydroxyquinoline-5-carboxylic acid. Common oxidizing agents for this conversion include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) under Tollens' test conditions. The choice of oxidant would depend on the desired reaction conditions and compatibility with the other functional groups on the quinoline ring.

Electrochemical studies on related quinolinecarbaldehydes have demonstrated a strong correlation between their chemical structure and their reduction and oxidation potentials. nih.gov While specific data for this compound is not available, the presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group would be expected to influence the ease of these transformations.

Table 1: Predicted Reduction and Oxidation Reactions of the Aldehyde Group

| Reaction Type | Reagent Example | Product |

| Reduction | Sodium borohydride (NaBH₄) | 7-Bromo-5-(hydroxymethyl)quinolin-6-ol |

| Oxidation | Silver oxide (Ag₂O) | 7-Bromo-6-hydroxyquinoline-5-carboxylic acid |

Knoevenagel Condensation and Other Carbonyl Reactivity

The aldehyde group of this compound is a key electrophilic center, making it susceptible to a range of nucleophilic addition and condensation reactions.

Knoevenagel Condensation: This classical reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, reacting this compound with malonic acid or its esters in the presence of a base like piperidine (B6355638) or pyridine (B92270) would lead to the formation of a substituted acrylic acid derivative. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures. Research on other hydroxyquinoline aldehydes has shown successful condensation reactions, suggesting a similar reactivity for the title compound. nih.gov

Other Carbonyl Reactions: Beyond the Knoevenagel condensation, the aldehyde can participate in a variety of other carbonyl-focused transformations:

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene. The structure of the resulting alkene would depend on the specific ylide used.

Schiff Base Formation: Condensation with primary amines yields imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. The formation of Schiff base derivatives from other quinoline-5-carbaldehydes has been documented. nih.gov

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the aldehyde group would result in the formation of secondary alcohols, providing another avenue for carbon-carbon bond formation.

Table 2: Examples of Carbonyl Reactivity

| Reaction Name | Reactant | Product Type |

| Knoevenagel Condensation | Active methylene compound | Substituted acrylic acid/ester |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Schiff Base Formation | Primary amine | Imine (Schiff base) |

| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Skeleton

The substitution pattern on the quinoline ring of this compound is governed by the directing effects of the existing substituents. The hydroxyl group at C6 is a strong activating group and an ortho-, para-director. The bromine atom at C7 is a deactivating group but also an ortho-, para-director. The aldehyde at C5 is a deactivating group and a meta-director.

Nucleophilic Aromatic Substitution: The quinoline ring, particularly the pyridine part, is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. The presence of the electron-withdrawing bromine atom can facilitate nucleophilic aromatic substitution (SNAr) reactions at the C7 position, where the bromine atom can act as a leaving group. This would allow for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, at this position. Such reactions typically require forcing conditions (high temperature and pressure) unless the ring is further activated by strongly electron-withdrawing groups.

Table 3: Predicted Substitution Patterns

| Reaction Type | Position of Attack | Directing Influence |

| Electrophilic Substitution | C8 | Activating -OH group at C6 |

| Nucleophilic Substitution | C7 | Electron-withdrawing Br atom (leaving group) |

Advanced Applications of 7 Bromo 6 Hydroxyquinoline 5 Carbaldehyde and Its Functional Derivatives

Design and Development of Fluorescent Chemosensors for Metal Ions

Specific research on the use of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde as a fluorescent chemosensor for metal ions such as Al³⁺, Cd²⁺, Fe²⁺, Co²⁺, and Cu²⁺ is not available in the public domain.

There is no documented information on the mechanisms (e.g., CHEF, PET, ICT) by which this compound would recognize and sense the specified metal ions.

While the enhancement of selectivity and sensitivity is a general goal in the design of chemosensors, specific studies detailing these enhancements for probes based on this compound are absent from the literature.

Coordination Chemistry and Ligand Development

The coordination chemistry of this compound as a ligand has not been explored in available research.

There are no published reports on the synthesis and characterization of metal complexes formed specifically with this compound.

Consequently, the structural and electronic properties of any such coordination compounds remain uncharacterized.

Electrochemical Properties and Redox-Active Behavior

Specific data regarding the electrochemical properties and redox-active behavior of this compound could not be located.

Applications in Organic Optoelectronic Materials

The tunable electronic properties and inherent fluorescence of many quinoline (B57606) compounds make them excellent candidates for use in organic optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs).

In the architecture of an OLED, distinct layers are responsible for injecting and transporting positive (holes) and negative (electrons) charge carriers. acs.org The recombination of these carriers in an emissive layer generates light. Quinoline derivatives are frequently employed as electron transport materials (ETMs) and sometimes as the emissive material itself. acs.orgresearchgate.net

The quintessential example is Tris-(8-hydroxyquinoline) aluminum (Alq3), a highly stable and luminescent material that has become a benchmark ETM in OLED research and commercial applications. researchgate.netdergipark.org.tr The function of an ETM is to efficiently accept electrons from the cathode and transport them to the emissive layer. A good ETM should possess high electron mobility and an appropriate LUMO energy level to minimize the energy barrier for electron injection from the cathode. acs.org

The versatility of the quinoline structure allows for the synthesis of numerous derivatives with tailored properties for OLED applications. For instance, 5,7-dibromo-8-hydroxyquinoline has been synthesized and used as a fluorescent material in OLED devices, demonstrating that halogenated quinolines can be effective in this role. dergipark.org.tr Another derivative, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), was developed as a blue-emitting material with promising electron-transporting properties and improved hydrolytic stability compared to some other materials. researchgate.net The incorporation of quinoline-based ETMs helps to confine charge recombination to the desired emissive layer, thereby enhancing device efficiency and brightness. acs.org

Table 2: Examples of Quinoline Derivatives in OLEDs

| Compound Name | Role in OLED | Key Properties/Function |

|---|---|---|

| Tris-(8-hydroxyquinoline) aluminum (Alq3) | Electron Transport & Emissive Material | Good stability, high luminescence, benchmark ETM. researchgate.netdergipark.org.tr |

| 5,7-dibromo-8-hydroxyquinoline | Emissive Material | Fluorescent material for UV-region emission. dergipark.org.tr |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron Transport & Emissive Material | Blue emitter with improved hydrolytic stability. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline-5-carbaldehyde (B1267011) |

| 8-(dimethylamino)quinoline-5,7-dicarbaldehyde |

| 6-(dimethylamino)quinoline-5-carbaldehyde |

| Tris-(8-hydroxyquinoline) aluminum (Alq3) |

| 5,7-dibromo-8-hydroxyquinoline |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) |

Mechanistic Biological Studies and Structure Activity Relationships of 7 Bromo 6 Hydroxyquinoline 5 Carbaldehyde Analogs in Vitro

Investigations into Antimicrobial Activities (in vitro)

The quinoline (B57606) core is a well-established pharmacophore in the realm of antimicrobial agents. Analogs of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde, particularly those with halogen substitutions, have shown promising activity against a spectrum of bacteria and fungi.

Analogs of this compound have demonstrated significant antibacterial potential against both Gram-positive and Gram-negative bacteria. Studies on 7-chloroquinoline (B30040) derivatives, which are structurally similar, have shown efficacy against various bacterial strains. For instance, certain 2,7-dichloroquinoline-3-carbaldehyde (B1600441) derivatives exhibited good activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Specifically, 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed an inhibition zone of 12.00 mm against E. coli. researchgate.net Other research on 2-chloroquinoline-3-carbaldehyde (B1585622) analogs also reported potent activity, with some compounds showing maximum inhibition against P. aeruginosa and E. coli. researchgate.net

The antibacterial activity of these quinoline derivatives is influenced by the nature and position of substituents. The nitrogen atom in the quinoline ring is thought to increase polarity and water solubility, factors that are important for antibacterial action. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these quinoline derivatives can bind to and inhibit DNA gyrase B, a type II topoisomerase crucial for bacterial DNA replication. researchgate.netresearchgate.net This inhibition disrupts DNA topology and leads to bacterial cell death.

The antifungal properties of hydroxyquinoline derivatives are well-documented, with halogenation playing a key role in their efficacy. Analogs such as 5-amino-7-bromoquinolin-8-yl sulfonates have been tested against fungal strains like Aspergillus niger and Penicillium spinulosum. nih.gov Derivatives with specific aromatic sulfonate esters showed potent activity, with inhibition zones reaching up to 13 mm against A. niger and 12 mm against P. spinulosum, comparable to the standard drug fluconazole. nih.gov

Structure-activity relationship studies indicate that di-halogenated 8-hydroxyquinolines, such as 5,7-dibromo derivatives, are among the most fungitoxic compounds in this class. The position and electronic nature of the substituents significantly impact the antifungal potency. For some 7-bromo-8-quinolinol derivatives, a non-chelating mechanism of action has been suggested to contribute to their fungitoxicity. nih.gov

Derivatives of the core hydroxyquinoline structure have also been explored for their insecticidal properties. researchgate.netnih.gov Research has shown that certain chlorinated quinolines modified with pyrazole (B372694) and pyrazine (B50134) moieties exhibit moderate insecticidal activity against pests such as the red palm weevil (Rhynchophorus ferrugineus). researchgate.netnih.gov One study highlighted that a unique trihydroxylated hydrazone derivative was active against this pest. researchgate.net This suggests that the quinoline scaffold can be adapted for applications in agriculture as a pest control agent.

Studies on Anticancer Activity (in vitro)

The investigation of quinoline derivatives as anticancer agents has yielded promising results, with many analogs exhibiting potent cytotoxicity against various cancer cell lines. The mechanisms underlying this activity are multifaceted, often involving the disruption of DNA replication and the induction of programmed cell death.

A wide array of halogenated quinoline and quinazoline (B50416) analogs have demonstrated significant in vitro antiproliferative and cytotoxic effects. For example, 6-bromo quinazoline derivatives have shown potent activity, with one compound displaying an IC₅₀ value of 15.85 µM against the MCF-7 breast cancer cell line and 17.85 µM against the SW480 colon cancer cell line. nih.gov

Other studies on cyclopentaquinoline derivatives revealed strong anticancer activity across multiple cell lines. rsc.org One such derivative, compound 6f , exhibited superior cytotoxicity against HepG-2 (liver), HCT-116 (colon), and Caco-2 (colon) cancer cells, with IC₅₀ values of 2.31 µM, 3.67 µM, and 9.83 µM, respectively. It also showed very strong activity against MCF-7 (breast) and MDA-231 (breast) cell lines. rsc.org Similarly, vanadium complexes bearing substituted 8-hydroxyquinoline (B1678124) ligands, including chloro- and iodo-derivatives, were found to be highly cytotoxic to A2780 ovarian cancer cells. rsc.org

The anticancer effects of these quinoline analogs are attributed to several molecular mechanisms. A primary mode of action is the inhibition of topoisomerases, enzymes vital for resolving DNA topological problems during replication and transcription. nih.gov

Topoisomerase Inhibition: Certain quinoline-based compounds act as potent Topoisomerase I (Top1) poisons, trapping the Top1-DNA cleavage complex (Top1cc), which leads to irreversible DNA double-strand breaks and subsequent cell death. researchgate.net Other analogs, specifically cyclopentaquinoline derivatives, have been identified as efficient inhibitors of Topoisomerase II, with IC₅₀ values as low as 0.97 µM. rsc.org These inhibitors stabilize the enzyme-DNA complex, preventing the re-ligation of the cut DNA strands. nih.govnih.gov

Apoptosis and Cell Cycle Arrest: The accumulation of DNA damage induced by topoisomerase inhibition triggers programmed cell death, or apoptosis. Studies on cyclopentaquinoline derivatives demonstrated a significant induction of apoptosis, with treated cells showing apoptosis percentages up to 35.56%, compared to 0.95% in control cells. rsc.org This is often accompanied by cell cycle arrest. For example, aminated quinolinequinones were found to cause G0/G1 cell cycle arrest in a dose-dependent manner in prostate cancer cells. sciforum.net Other analogs have been shown to induce arrest in the S and G1 phases or the G2/M phase of the cell cycle, effectively halting cell proliferation. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potency in Brominated Hydroxyquinolines

The anticancer potential of brominated hydroxyquinolines is significantly influenced by the position and nature of substituents on the quinoline core. ingentaconnect.combenthamdirect.comresearchgate.net A hydroxyl group at the C-8 position is often associated with greater anticancer potential. ingentaconnect.combenthamdirect.comresearchgate.net

Studies on various brominated 8-hydroxyquinolines have demonstrated potent antiproliferative activity against a range of tumor cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29), with IC50 values in the low microgram per milliliter range. ingentaconnect.combenthamdirect.comresearchgate.net For instance, 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline have shown strong antiproliferative effects. ingentaconnect.combenthamdirect.comresearchgate.net The introduction of bromine atoms, particularly at the C-5 and C-7 positions of the 8-hydroxyquinoline scaffold, appears to be a key factor in enhancing anticancer activity. ingentaconnect.combenthamdirect.comresearchgate.netnih.gov This is further supported by the observation that the conversion of a methoxy (B1213986) group at C-8 to a hydroxyl group can enhance the inhibitory potential of the compound. nih.gov

The replacement of a bromine atom with an 8-hydroxyquinoline moiety has been shown to increase anticancer activity against various cell lines. mdpi.com In a series of hybrid compounds, a methyl group at the C2′ position of the quinoline moiety resulted in the highest cytotoxicity. mdpi.com

Furthermore, some brominated 8-hydroxyquinolines have been found to induce apoptosis and inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. ingentaconnect.combenthamdirect.comresearchgate.netdntb.gov.ua The ability to inhibit this enzyme suggests a potential mechanism for their anticancer effects. ingentaconnect.combenthamdirect.comresearchgate.net

It is important to note that the cytotoxicity of these compounds can vary. For example, while some brominated quinoline derivatives exhibit significant inhibitory effects against cancer cell lines, they may show lower cytotoxic effects on normal cells compared to standard chemotherapeutic drugs like 5-fluorouracil. dntb.gov.ua

The following table summarizes the anticancer activity of selected brominated hydroxyquinoline analogs.

| Compound | Cell Line | Activity (IC50 µg/mL) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 |

| HeLa (human cervix carcinoma) | 6.7 - 25.6 | |

| HT29 (human colon carcinoma) | 6.7 - 25.6 | |

| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 |

| HeLa (human cervix carcinoma) | 6.7 - 25.6 | |

| HT29 (human colon carcinoma) | 6.7 - 25.6 | |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 |

Antiviral Activity Assessments (in vitro)

Derivatives of hydroxyquinoline have been investigated for their potential to inhibit the replication of various viruses, including dengue virus and influenza virus. nih.gov

Dengue Virus: Novel quinoline derivatives have demonstrated significant inhibitory activities against dengue virus serotype 2 (DENV2) in vitro. nih.gov For instance, 2-isopropyl- and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline exhibited notable antiviral effects. The isopropyl-substituted derivative showed a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov The mechanism of action for these compounds appears to be at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein (B1211001) and the yield of infectious virions. nih.gov The addition of a bromine atom to other flavonoid structures has been shown to increase antiviral efficacy against dengue and Zika viruses by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net

Influenza Virus: Substituted 8-hydroxyquinoline-2-carboxanilides have been screened for their activity against highly pathogenic H5N1 avian influenza viruses. nih.gov The antiviral activity of these compounds is influenced by their lipophilicity and electronic properties. nih.gov Di- and tri-substituted derivatives showed higher inhibition of H5N1 growth with low cytotoxicity. nih.gov For example, a derivative with 3-Cl-2-F substitution exhibited 91.2% inhibition of virus growth. nih.gov Other quinoline derivatives, such as 6- or 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, have been identified as effective influenza A H1N1 endonuclease inhibitors with IC50 values of 0.5 µmol/L. nih.gov

The table below presents the antiviral activity of selected hydroxyquinoline derivatives.

| Compound | Virus | Target | Activity |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 (DENV2) | Viral Replication | IC50: 3.03 µM |

| 3-Cl-2-F substituted 8-hydroxyquinoline-2-carboxanilide | Avian Influenza Virus (H5N1) | Virus Growth | 91.2% inhibition |

| 6- or 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | Influenza A Virus (H1N1) | Endonuclease | IC50: 0.5 µmol/L |

Enzyme Inhibition Profiles (in vitro)

Hydroxyquinoline derivatives have been investigated as inhibitors of cholinesterases, enzymes that are crucial in the nervous system. nih.govnih.govmdpi.com Specifically, 8-hydroxyquinoline analogs have been identified as potent inhibitors of butyrylcholinesterase (BChE). nih.gov Some of these analogs inhibit both BChE and deoxyribonuclease I, with IC50 values for BChE inhibition in the nanomolar range (below 50 nM). nih.gov The 8-hydroxyquinoline scaffold is considered a critical structural fragment for this inhibitory activity. nih.gov

While many cholinesterase inhibitors target both acetylcholinesterase (AChE) and BChE, some hydroxyquinoline derivatives show selectivity. nih.gov The ability of BChE to hydrolyze larger substrates compared to AChE may account for the selective inhibition by some larger molecules. mdpi.com The presence of hydroxyl and methoxyl groups, as well as a cationic part in the structure, can influence the inhibitory potential. mdpi.com

The following table summarizes the cholinesterase inhibitory activity of selected hydroxyquinoline derivatives.

| Compound Class | Enzyme | Activity |

| 8-Hydroxyquinoline analogues | Butyrylcholinesterase (BChE) | IC50 < 50 nM |

The 8-hydroxyquinoline scaffold is a key feature in the design of inhibitors for matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and diseases like cancer. nih.govnih.govresearchgate.net These compounds are thought to exert their inhibitory effect by chelating the zinc ion in the active site of the MMPs. nih.govmdpi.com

Derivatives of 8-hydroxyquinoline have been designed and synthesized as inhibitors of MMP-2 and MMP-9. nih.govresearchgate.net Some of the most active compounds have shown inhibitory activities at the submicromolar level. nih.govresearchgate.net For instance, certain Mannich bases of 5-chloro-8-hydroxyquinoline (B194070) have demonstrated potent inhibition of MMP-2 and MMP-9. researchgate.net These compounds not only inhibit the enzymes directly but can also down-regulate the expression of MMP-2 and MMP-9 in cancer cell lines. nih.govresearchgate.net The inhibitory activity is dependent on the ability of the hydroxyquinoline to bind metal ions; moving the hydroxyl group from the 8-position to the 6-position significantly reduces the inhibitory activity. escholarship.org

The table below shows the inhibitory activity of selected hydroxyquinoline derivatives against MMPs.

| Compound Class | Enzyme | Activity |

| 8-Hydroxyquinoline derivatives | MMP-2, MMP-9 | IC50 at submicromolar level |

Sirtuins are a class of NAD+-dependent protein deacetylases that are involved in various cellular processes. Small molecule inhibitors of sirtuins are being explored for their therapeutic potential. acs.org

A nonselective sirtuin inhibitor known as cambinol, which has a β-naphthol structure, inhibits SIRT1 and SIRT2 with IC50 values of approximately 50 μM. acs.orgnih.gov Structure-activity relationship studies have shown that the β-naphthol moiety is crucial for the inhibitory activity of cambinol. nih.gov The synthesis of 6-hydroxyquinoline-5-carbaldehyde (B1601058) has been reported in the context of developing sirtuin inhibitors, suggesting that the quinoline scaffold is being explored for this purpose. acs.org

The table below summarizes the sirtuin inhibitory activity of a known inhibitor with a related structure.

| Compound | Enzyme | Activity (IC50) |

| Cambinol | SIRT1 | ~50 µM |

| SIRT2 | ~50 µM |

Sphingosine (B13886) Kinase (SphK) Inhibition by Quinoline-5,8-diones

Sphingosine kinase (SphK) has emerged as a significant target in the development of anticancer therapies due to its overexpression in various cancers, where it contributes to increased cell proliferation and survival. mdpi.com Researchers have explored the quinoline-5,8-dione framework as a basis for novel SphK inhibitors, drawing structural analogies to known inhibitors like the naphthoquinone-based CB5468139. mdpi.comresearchgate.net This approach focuses on creating a molecule with a polar quinoline-5,8-dione core linked to a lipophilic tail, designed to interact with the sphingosine binding site of the enzyme. mdpi.com

Initial studies involved the synthesis of novel C(7) ether-linked quinoline-5,8-diones. mdpi.com These compounds were designed to probe the lipophilic binding pocket of SphK by introducing various aryl moieties. mdpi.com The synthesized analogs were then screened for their ability to inhibit the two isoforms of sphingosine kinase, SphK1 and SphK2. mdpi.com

The investigational quinoline-5,8-diones were tested at a concentration of 10 μM. mdpi.com The results demonstrated that this chemical scaffold holds promise for SphK inhibition, with most of the initial compounds showing activity against both SphK1 and SphK2. mdpi.com Several analogs exhibited dual inhibition, with potencies reaching up to 69% inhibition at the tested concentration. mdpi.com

Specifically, compounds with para-fluoro and para-cyano substitutions on the aryl ring proved to be the most effective dual inhibitors, showing significant activity against both isoforms. mdpi.com In contrast, some derivatives displayed a degree of selectivity; for instance, a para-methoxy substituted analog showed a preference for inhibiting SphK1. mdpi.com

To enhance the binding affinity for SphK, further modifications were made by incorporating structural elements from the known SphK inhibitor PF-543. mdpi.com This led to the development of pyrrolidine-based quinoline-5,8-diones. mdpi.com One of these second-generation compounds, designated as 21 , demonstrated improved binding efficacy for SphK1 when compared to its parent compound. mdpi.com Molecular modeling of this pyrrolidine (B122466) quinoline-5,8-dione construct suggested favorable docking within the enzyme's binding site and identified potential areas for further optimization. mdpi.com

The table below summarizes the inhibitory activity of selected C(7) ether-linked quinoline-5,8-dione analogs against SphK1 and SphK2 at a concentration of 10 μM. mdpi.com

| Compound | Substituent | SphK1 Inhibition (%) | SphK2 Inhibition (%) | Selectivity |

| 4 | p-OCH₃ | - | - | Selective for SphK1 |

| 5 | - | - | - | Equipotent |

| 6 | p-F | ≥ 54 | ≥ 56 | Dual Inhibitor |

| 7 | p-CN | ≥ 54 | ≥ 56 | Dual Inhibitor |

| 8 | - | - | - | Selective for SphK2 |

| 9 | - | - | - | Equipotent |

| 11 | - | - | - | Selective for SphK2 |

Conclusion and Future Research Directions in 7 Bromo 6 Hydroxyquinoline 5 Carbaldehyde Chemistry

Synthesis and Characterization Advancements in Quinolinecarbaldehyde Chemistry

The synthesis of quinolinecarbaldehydes is a cornerstone of quinoline (B57606) chemistry, providing essential precursors for more complex molecules. researchgate.net The introduction of a formyl (-CHO) group onto the quinoline scaffold can be achieved through several classical methods, each with distinct advantages and limitations. The Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions are primary examples of versatile synthetic tools for the formylation of electron-rich aromatic systems like hydroxyquinolines. nih.govmdpi.com

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is a powerful method for formylating activated aromatic rings. nih.govnih.gov The Reimer-Tiemann reaction, conversely, involves the reaction of a phenol (B47542) in a basic solution with chloroform (B151607), proceeding through a dichlorocarbene (B158193) intermediate. nih.govmdpi.com The Duff reaction utilizes hexamethylenetetramine in an acidic medium. The choice of method often depends on the specific substitution pattern of the quinoline precursor and the desired regioselectivity. For instance, the synthesis of the isomeric compound, 7-bromo-8-hydroxyquinoline-5-carbaldehyde, has been successfully demonstrated using a carbene insertion reaction based on the Reimer-Tiemann methodology. nih.govmdpi.com

Advancements in this area focus on improving reaction efficiency, yield, and regioselectivity, as well as developing greener synthetic pathways that minimize the use of harsh reagents and toxic solvents. nih.gov Modern characterization techniques, including multinuclear NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, are indispensable for unambiguously determining the structure and substitution patterns of newly synthesized quinolinecarbaldehydes. nih.gov

Table 1: Comparison of Key Synthesis Methods for Quinolinecarbaldehydes

| Method | Reagents | Environment | Key Intermediate | Primary Application | Reference(s) |

|---|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | N/A | Vilsmeier reagent (iminium cation) | Formylation of activated aromatic rings | nih.gov, nih.gov, nih.gov |

| Reimer-Tiemann | CHCl₃, base (e.g., KOH) | Basic | Dichlorocarbene (:CCl₂) | Ortho-formylation of phenols | nih.gov, mdpi.com |

| Duff Reaction | Hexamethylenetetramine, acid | Acidic | Iminium cation | Formylation of highly activated aromatics | nih.gov |

Emerging Applications in Sensor Technology and Advanced Materials Science

Functionalized quinolines are increasingly recognized for their potential in materials science, largely due to their unique photophysical properties and coordination capabilities. nih.gov The 8-hydroxyquinoline (B1678124) scaffold, in particular, is a well-known chelating agent, forming stable complexes with a variety of metal ions. The introduction of bromo and carbaldehyde functional groups to this core, as in 7-Bromo-6-hydroxyquinoline-5-carbaldehyde, is expected to modulate its electronic properties and enhance its utility.

In sensor technology, the quinoline nucleus can act as a fluorophore. The binding of a metal ion or other analyte to the chelating site can induce significant changes in fluorescence intensity or wavelength, forming the basis for a chemical sensor. The aldehyde group offers a convenient handle for further modification, allowing the sensor to be tethered to polymers, surfaces, or other signaling units.

In advanced materials science, quinoline derivatives are being explored for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials can exhibit interesting properties such as photoluminescence, electrical conductivity, and magnetism. For example, a 2D coordination polymer synthesized using a quinoline-carboxylate ligand and Cu(II) ions was found to be photoluminescent. mdpi.com The specific functional groups on the this compound ligand would influence the resulting polymer's structure and properties, opening avenues for creating novel materials with tailored functions for applications in electronics and photonics.

Future Prospects in Mechanistic Biological Research and Rational Design of Bioactive Quinolinecarbaldehydes

The quinoline motif is a cornerstone of medicinal chemistry, found in a wide array of natural products and synthetic drugs with activities including anticancer, antimalarial, and antimicrobial effects. nih.govrsc.org The aldehyde group in quinolinecarbaldehydes serves as a versatile synthetic intermediate, allowing for the construction of more complex molecules like Schiff bases, which themselves can possess significant biological activity. nih.govresearchgate.net

The future of developing bioactive quinolines lies heavily in the realm of rational design, a strategy that uses computational methods to predict the interaction between a small molecule and its biological target. nih.govunimi.it This approach aims to accelerate the drug discovery process by designing molecules with enhanced efficacy, selectivity, and better pharmacological profiles. rsc.orgnih.gov For a molecule like this compound, rational design could be employed to predict its potential biological targets. By understanding the structure-activity relationships (SAR), researchers can computationally model modifications to the parent structure to optimize binding affinity and specificity for a target enzyme or receptor. nih.govnih.gov

Mechanistic biological research will focus on elucidating how these designed compounds exert their effects at a molecular level. This involves identifying the specific enzymes or cellular pathways they inhibit or modulate. For example, 8-hydroxyquinoline derivatives have been identified as inhibitors of 2-oxoglutarate oxygenases, a class of enzymes implicated in various diseases. rsc.org Future studies could investigate whether this compound or its derivatives exhibit similar inhibitory activities, paving the way for new therapeutic agents.

Table 2: Steps in the Rational Design of Bioactive Quinolinecarbaldehydes

| Step | Description | Key Techniques | Desired Outcome | Reference(s) |

|---|---|---|---|---|

| 1. Target Identification & Validation | Identifying a biologically relevant target (e.g., an enzyme) involved in a disease. | Genomics, Proteomics, Bioinformatics | A validated molecular target for drug intervention. | nih.gov |

| 2. Lead Identification | Discovering initial molecules (leads) that interact with the target. The quinoline scaffold is a common starting point. | High-Throughput Screening, Fragment-Based Screening | A "hit" or "lead" compound like a functionalized quinoline. | rsc.org |

| 3. Computational Modeling | Using computer simulations to model the interaction between the lead compound and the target. | Molecular Docking, 3D-QSAR, DFT Calculations | Understanding the binding mode and identifying key interactions. | unimi.it, nih.gov |

| 4. Lead Optimization | Systematically modifying the lead structure to improve binding affinity, selectivity, and drug-like properties. | Synthetic Chemistry, Computational Chemistry | An optimized drug candidate with an improved pharmacological profile. | rsc.org, nih.gov |

| 5. Preclinical Testing | Evaluating the optimized candidate's biological activity and properties in vitro and in vivo. | Cell-based assays, Animal models | Data to support progression to clinical trials. | rsc.org |

Challenges and Opportunities in the Field of Functionalized Quinoline Chemistry

Despite the immense potential of functionalized quinolines, several challenges persist in the field. A primary hurdle is the development of highly regioselective synthetic methods. nih.gov The synthesis of polysubstituted quinolines often requires multi-step procedures with modest yields and can generate difficult-to-separate isomeric mixtures. mdpi.com Furthermore, many synthetic protocols rely on expensive and environmentally burdensome precious metal catalysts (e.g., palladium) and stoichiometric oxidants. mdpi.com Overcoming these limitations requires a focus on developing more sustainable catalytic systems, such as those using earth-abundant metals like copper or cobalt, or even metal-free approaches. mdpi.comacs.org

Another challenge is the limited substrate scope of many existing reactions, which restricts the diversity of functional groups that can be introduced onto the quinoline ring. nih.govmdpi.com This limits the chemical space that can be explored for new applications.

However, these challenges present significant opportunities. The development of novel, step-economical C-H functionalization strategies would provide direct access to complex quinoline derivatives, accelerating the discovery of new bioactive compounds and materials. nih.govrsc.org There is a vast opportunity to explore the largely untapped potential of quinoline-based compounds in areas beyond traditional medicine, such as catalysis, organic electronics, and sensor technology. nih.govrsc.org As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, the rational design of functionalized quinolines for specific, high-value applications will become increasingly feasible. The continued exploration of compounds like this compound and its analogues will undoubtedly contribute to unlocking the full potential of this remarkable heterocyclic scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 7-bromo-6-hydroxyquinoline-5-carbaldehyde, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of 6-hydroxyquinoline-5-carbaldehyde using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H2SO4 or acetic acid). Purity optimization requires chromatographic separation (e.g., silica gel column with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity threshold). Safety protocols for handling brominating agents must align with GHS guidelines, including fume hood use and PPE .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the quinoline ring. For example, the aldehyde proton appears as a singlet near δ 10.1 ppm in ¹H NMR. Mass spectrometry (HRMS-ESI) confirms molecular ion peaks ([M+H]+), while FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). X-ray crystallography can resolve structural ambiguities if single crystals are obtained .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent aldehyde oxidation and photodegradation. Conduct stability assays via accelerated aging (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Safety protocols include using nitrile gloves and secondary containment for spills, referencing hazard classifications from analogous aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.